1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-ol is a fluorinated alcohol with the molecular formula C4H4F6O. It is also known by several other names, including 1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-methylpropane and Hexafluoro-tert-butanol . This compound is characterized by its high ionizing power and polarity, making it a valuable solvent in various chemical reactions .
Mechanism of Action
Target of Action
Hexafluoro-2-methylisopropanol primarily targets chemical transformations . It has been particularly noted for its role in transition metal-catalyzed C–H bond functionalization reactions . This compound has attracted the attention of the scientific community due to its unique features compared to its non-fluoro analogue, isopropanol .
Mode of Action
Hexafluoro-2-methylisopropanol acts as a polar, strongly hydrogen bond–donating solvent . It has the ability to stabilize ionic species, transfer protons, and engage in a range of other intermolecular interactions . In anodic oxidation of isoeugenol, Hexafluoro-2-methylisopropanol forms a H-bonding network to surround the key radical intermediate . Inside the solvent cage, the intermediary radical species has a specific orientation to attain the highest stereoselectivity .
Biochemical Pathways
The primary biochemical pathway affected by Hexafluoro-2-methylisopropanol is the transition metal-catalyzed C–H bond functionalization . This compound has been found to elevate the yield and selectivity of distal aromatic C–H functionalizations . Recent research studies have also highlighted the H-bond-donating ability of Hexafluoro-2-methylisopropanol to enhance the chiral induction in Pd-catalyzed atroposelective C–H activation .
Pharmacokinetics
It has a boiling point of 60-62 °C (lit.) and a density of 1.484 g/mL at 25 °C (lit.) . It is slightly soluble in water , which could impact its bioavailability.
Result of Action
The primary result of Hexafluoro-2-methylisopropanol’s action is the facilitation of chemical transformations . It is particularly effective in transition metal-catalyzed C–H bond functionalization reactions , enhancing yield and selectivity .
Action Environment
The action of Hexafluoro-2-methylisopropanol can be influenced by environmental factors. For instance, its solubility in water and other solvents can affect its distribution and efficacy . Additionally, its volatility and stability under various conditions can impact its action and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-ol can be synthesized through several methods. One common route involves the reaction of hexafluoroacetone with methanol in the presence of a base . The reaction conditions typically include a temperature range of 0-25°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-ol often involves the use of specialized equipment to handle the highly reactive and volatile nature of the starting materials. The process may include distillation and purification steps to ensure the final product’s high purity .
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include fluoroalkoxides, vanadium-alkylidene complexes, and various perfluorinated compounds .
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-ol has a wide range of applications in scientific research:
Biology: Its high polarity makes it useful in the preparation of biological samples for analysis.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is employed in the production of polymers, coatings, and other materials.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-methylpropane
- 1,1,1-Trifluoro-2-trifluoromethyl-2-propanol
- 1,1-Bis(trifluoromethyl)ethanol
- 2-Methylhexafluoro-2-propanol
- Hexafluoro-tert-butanol
- Hexafluoro-tert-butyl alcohol
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-ol is unique due to its high fluorine content, which imparts exceptional chemical stability and reactivity. Its high ionizing power and polarity make it a versatile solvent and reactant in various chemical processes, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O/c1-2(11,3(5,6)7)4(8,9)10/h11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDXJYBXPOMIBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883576 | |
Record name | Hexafluoro-2-methyl-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1515-14-6 | |
Record name | 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1515-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexafluoro-2-methyl-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.687 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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